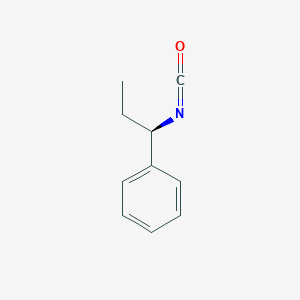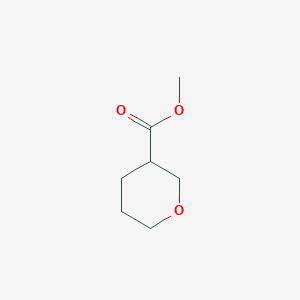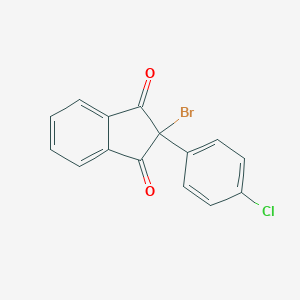
2-bromo-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for this compound aren’t available, similar compounds often involve reactions like protodeboronation of pinacol boronic esters .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and would depend on the specific conditions and reagents used. Unfortunately, without specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties might include density, boiling point, vapor pressure, and others .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis and crystal structure of compounds similar to "2-bromo-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione" have been extensively studied. For instance, the synthesis of compounds with chloro and bromo substituents on phenyl rings attached to a but-2-ene-1,4-dione moiety has been achieved, revealing insights into their molecular arrangements and interactions within the crystal lattice (Lastovickova, La Scala, & Sausa, 2018). Similarly, the solvent-dependent photobehavior of some 2-aryl-2-bromo-1H-indene-1,3(2H)-diones under different conditions has been investigated, highlighting the influence of solvent on the photoproducts formed from these compounds (Mor & Dhawan, 2015).
Photoreactivity and Applications
The photoreactivity of 2-aryl-2-bromo-1H-indene-1,3(2H)-diones has been studied to understand their behavior under light irradiation, which is crucial for applications in photochemistry and potentially in the development of light-responsive materials. The reactions typically involve homolytic cleavage and lead to various photoproducts depending on the solvent used, offering insights into the synthesis of new chemical entities with potential applications in material science (Mor & Dhawan, 2015).
Potential Biological Activities
Research on derivatives of 1H-indene-1,3(2H)-dione structures includes the exploration of their potential biological activities. Studies have focused on the synthesis of novel compounds using halo-reagents and examining their antimicrobial and nematicidal activities. This research avenue is significant for developing new therapeutic agents and agricultural chemicals (Banothu, Basavoju, & Bavantula, 2015).
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-2-(4-chlorophenyl)indene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrClO2/c16-15(9-5-7-10(17)8-6-9)13(18)11-3-1-2-4-12(11)14(15)19/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPKEDHGRZYRNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(C3=CC=C(C=C3)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90313196 | |
| Record name | 2-bromo-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90313196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione | |
CAS RN |
730-73-4 | |
| Record name | NSC267314 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267314 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90313196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMO-2-(4-CHLORO-PHENYL)-INDAN-1,3-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)
![[5-(2-Pyridinyl)-2-Thienyl]Methanol](/img/structure/B177441.png)
![trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone](/img/structure/B177444.png)

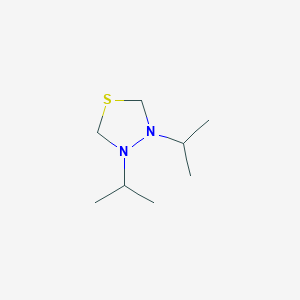




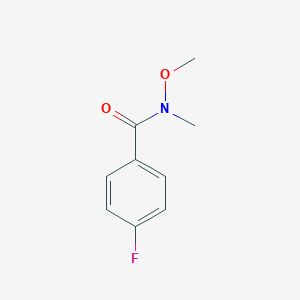
![Cobalt(2+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B177470.png)
![4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B177475.png)
